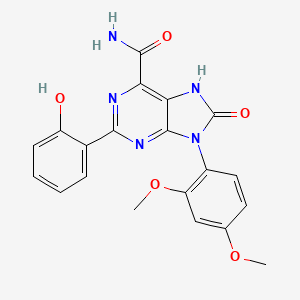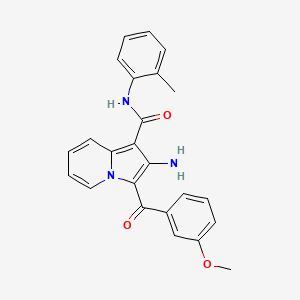![molecular formula C21H15BrN4OS B2662067 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-61-9](/img/structure/B2662067.png)
1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a complex organic molecule. It belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinazolines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For example, the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The reactions can involve various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The NMR and IR spectra provide information about the chemical structure of the molecule .Applications De Recherche Scientifique
- Researchers have synthesized tetrazine-based energetic materials using this compound as a starting material . Compound 5, in particular, exhibits excellent insensitivity to external stimuli and impressive detonation performance, comparable to the benchmark explosive CL-20. Additionally, azo compound 10 shows potential as a heat-resistant explosive. Compounds 14, 17, and 19, while sensitive, display high calculated detonation performance, making them attractive for primary explosive applications.
- Coordination polymers based on this compound have been explored for various applications. For instance, CP 2 selectively adsorbs sulfate-containing dyes through Lewis acid–base interactions, making it useful for environmental sensing . Furthermore, these polymers exhibit excellent photocatalytic capability in the degradation of organic dyes.
- Novel derivatives of 1,2,4-triazolo[4,3-a]quinoxalines, including those containing this compound, have been synthesized. These compounds show promise as potential anticancer agents . Further studies are needed to explore their mechanisms of action and efficacy against specific cancer cell lines.
- The same derivatives have also been investigated for their antimicrobial properties. Their potential as novel leads for combating bacterial and fungal infections warrants further exploration .
- Some coordination polymers based on this compound exhibit luminescent properties. Understanding their sensitivity to external factors can lead to applications in sensing and imaging technologies .
- One coordination polymer demonstrated good anti-tumor activity against glioma cells . Investigating the underlying mechanisms could provide insights for cancer therapy.
Energetic Materials
Coordination Polymers for Sensing and Photocatalysis
Anticancer Agents
Antimicrobial Agents
Luminescent Sensitivity
Anti-Tumor Activity
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromothiophen-2-yl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4OS/c22-15-12-18(28-13-15)19-23-24-21-25(11-10-14-6-2-1-3-7-14)20(27)16-8-4-5-9-17(16)26(19)21/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRFPQWNTWUUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CS5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)
![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)


![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2661995.png)
![N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide](/img/structure/B2661999.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2662000.png)
![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)


![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)
![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2662007.png)